molecular formula C18H16N2O5S B5104557 1-(2-Methoxy-4-nitrophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione

1-(2-Methoxy-4-nitrophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B5104557
M. Wt: 372.4 g/mol
InChI Key: VPRGPWXLAOCGIX-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-nitrophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4-nitrophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxy and Nitro Groups: These groups can be introduced through nitration and methylation reactions.

    Attachment of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4-nitrophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could yield an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its unique structure could make it useful in the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-4-nitrophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione: is similar to other pyrrolidine-2,5-dione derivatives, which also have a pyrrolidine ring and various substituents.

    1-(2-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione: This compound lacks the nitro group, which could affect its reactivity and biological activity.

    1-(2-Nitrophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione: This compound lacks the methoxy group, which could also influence its properties.

Uniqueness

The presence of both methoxy and nitro groups in this compound makes it unique compared to other similar compounds

Properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-11-3-6-13(7-4-11)26-16-10-17(21)19(18(16)22)14-8-5-12(20(23)24)9-15(14)25-2/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRGPWXLAOCGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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